(4-Chlorophenyl)(pentamethylphenyl)methanone
Overview
Description
(4-Chlorophenyl)(pentamethylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a pentamethylphenyl group attached to a central carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pentamethylphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pentamethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acyl chloride reacts with the aromatic ring to form the ketone product.
Reaction Conditions:
Reagents: 4-chlorobenzoyl chloride, pentamethylbenzene, aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(pentamethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(pentamethylphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(pentamethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the pentamethyl groups, resulting in different chemical properties and reactivity.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone:
Uniqueness
(4-Chlorophenyl)(pentamethylphenyl)methanone is unique due to the presence of the pentamethylphenyl group, which imparts steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
(4-chlorophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKOQJCBPQJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384400 | |
Record name | (4-Chlorophenyl)(pentamethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18780-05-7 | |
Record name | (4-Chlorophenyl)(pentamethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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